molecular formula C21H18ClN5OS B2910071 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 893917-99-2

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Numéro de catalogue: B2910071
Numéro CAS: 893917-99-2
Poids moléculaire: 423.92
Clé InChI: NZFYERBFCFANLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its structural resemblance to purines and diverse pharmacological activities, including antitumor and kinase inhibition . The molecule features:

  • A thioacetamide linker at the 4-position, which may enhance binding to cysteine residues in kinase targets.
  • A 2,5-dimethylphenyl group on the acetamide nitrogen, likely improving lipophilicity and membrane permeability compared to polar substituents.

Propriétés

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c1-13-6-7-14(2)18(8-13)26-19(28)11-29-21-17-10-25-27(20(17)23-12-24-21)16-5-3-4-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFYERBFCFANLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / CAS / Source Substituents (Pyrazolopyrimidine Core) Acetamide Nitrogen Group Molecular Weight (g/mol) Notable Features
Target Compound 1-(3-Chlorophenyl), 4-thioacetamide N-(2,5-dimethylphenyl) ~440 (estimated) High lipophilicity due to dual methyl groups; potential for enhanced CNS penetration.
N-(4-Acetylphenyl)-... (CAS 872861-74-0) 1-(3-Chlorophenyl), 4-thioacetamide N-(4-acetylphenyl) 437.9 Acetyl group introduces polarity, possibly reducing membrane permeability compared to target.
2-((1-(2-Hydroxyethyl)-4-oxo-...)-thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 946332-64-5) 1-(2-Hydroxyethyl), 4-oxo, 6-thioacetamide N-(3-trifluoromethylphenyl) ~480 (estimated) Hydroxyethyl and trifluoromethyl groups enhance solubility and metabolic stability; may target kinases with polar active sites.
Example 41 () 1-(4-Amino-3-(methylthio)), fused chromenone Chromenone-linked ethyl ~570 (estimated) Chromenone moiety expands π-π stacking interactions; methylthio group may modulate kinase selectivity.

Key Differences:

Substituent Effects on Lipophilicity: The target’s 2,5-dimethylphenyl group increases lipophilicity (LogP ~3.5 estimated) compared to the acetylphenyl (LogP ~2.8) in CAS 872861-74-0 . This could favor blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity: Pyrazolopyrimidines with chromenone or fluoroaryl groups (–2) exhibit antitumor activity via kinase inhibition (e.g., Aurora kinases) . The target’s 3-chlorophenyl group may offer similar selectivity but with altered steric interactions. Thioacetamide linkers (common in all analogs) are critical for covalent or non-covalent binding to kinases, as seen in FDA-approved drugs like Ibrutinib .

Synthetic Accessibility :

  • The target compound can likely be synthesized via nucleophilic substitution between 1-(3-chlorophenyl)-4-mercaptopyrazolo[3,4-d]pyrimidine and N-(2,5-dimethylphenyl)-2-chloroacetamide, following methods in .
  • Yields for such reactions vary: reports ~22% for a similar compound, while ’s analogs require Pd-catalyzed coupling (e.g., 19% yield in ) .

Research Findings and Pharmacological Implications

Kinase Inhibition Potential: The 3-chlorophenyl group in the target may mimic the binding of fluorophenyl groups in analogs like Example 83 (), which inhibit kinases such as EGFR or VEGFR2 . Chlorine’s larger atomic radius could enhance van der Waals interactions in hydrophobic pockets. The dimethylphenyl group’s steric bulk may reduce off-target effects compared to smaller substituents (e.g., acetyl in CAS 872861-74-0) .

Antitumor Activity: Pyrazolo[3,4-d]pyrimidines with thioacetamide linkers (e.g., ) show IC50 values in the nanomolar range against cancer cell lines . The target’s lipophilicity may improve tumor tissue penetration.

ADME Profile :

  • The 2,5-dimethylphenyl group could slow hepatic metabolism (vs. electron-deficient groups like trifluoromethyl), extending half-life. However, it may increase CYP450 inhibition risk .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.